molecular formula C15H20BrN3O6S B2739298 N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 868980-89-6

N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2739298
CAS No.: 868980-89-6
M. Wt: 450.3
InChI Key: DIQLAYKABQQQOO-UHFFFAOYSA-N
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Description

N'-{[3-(4-Bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a high-purity chemical compound intended for research applications. This specialized molecule features a 1,3-oxazolidin-2-yl core structure substituted with a 4-bromobenzenesulfonyl group, which is a privileged scaffold in medicinal chemistry known for its conformational restraint and potential for targeted biological activity . The compound further contains an ethanediamide (oxalamide) linker connecting the oxazolidine ring to a 2-methoxyethyl functional group, creating a multifunctional architecture suitable for structure-activity relationship studies or as a building block in chemical synthesis. Compounds within this structural class, characterized by the benzenesulfonyl-oxazolidine motif, are frequently investigated as key intermediates in pharmaceutical research and for developing enzyme inhibitors . The integration of bromine as a halogen substituent provides a synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions, while the sulfonyl group can participate in specific molecular interactions with biological targets. Researchers utilize this compound exclusively in laboratory settings for chemical biology and drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O6S/c1-24-8-6-17-14(20)15(21)18-10-13-19(7-9-25-13)26(22,23)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQLAYKABQQQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has shown promise in the development of new therapeutic agents. Its structural characteristics suggest potential uses in:

  • Anticancer Therapy : Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation and induce apoptosis through the modulation of apoptotic pathways. For example, compounds with oxazolidin structures have been reported to affect cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

Enzyme Inhibition Studies

The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. Research has shown that sulfonamide derivatives can inhibit various enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated .

Biological Pathway Probes

Due to its ability to interact with specific molecular targets, this compound can be utilized as a probe in biological studies to elucidate signaling pathways and cellular mechanisms. This application is critical for understanding disease processes and developing targeted therapies .

Anticancer Activity

A study investigating the anticancer properties of oxazolidin derivatives found that they could effectively reduce cell viability in multiple cancer types. The study highlighted the importance of structural modifications in enhancing biological activity. Compounds with similar structures have been documented to exhibit significant anticancer effects by targeting key regulatory pathways involved in tumor growth .

Enzyme Inhibition

Research on related sulfonamide compounds has demonstrated their ability to inhibit enzymes such as carbonic anhydrase and certain kinases. These findings suggest that this compound could also serve as a potent enzyme inhibitor, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxazolidin ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity .

Comparison with Similar Compounds

Structural Differences

In contrast, the 4-nitro group in the analog () is more polar and electron-deficient, which may enhance reactivity in nucleophilic environments .

Ethanediamide Side Chain :

  • The 2-methoxyethyl group in the target compound offers moderate hydrophilicity, whereas the 2,2-dimethoxyethyl substituent () increases polarity and hydrogen-bonding capacity. The 4-sulfamoylphenethyl group () introduces a sulfonamide moiety, which may enhance target affinity in enzyme inhibition .

Spectroscopic Characterization

  • IR Spectroscopy : All compounds exhibit characteristic S=O (~1150–1350 cm⁻¹) and C=O (~1660–1680 cm⁻¹) stretches. The absence of C=S vibrations (~1240–1255 cm⁻¹) distinguishes these compounds from triazole-thione derivatives (e.g., ) .
  • NMR : The methoxyethyl group in the target compound would show singlet peaks for methoxy protons (~3.3–3.5 ppm), while nitro groups () cause deshielding in aromatic proton signals .

Research Implications

  • Bioactivity : The bromo and nitro substituents may confer distinct antimicrobial or anticancer properties, while the sulfamoyl group () could target carbonic anhydrases.

Biological Activity

N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound integrates a sulfonyl group, an oxazolidinone ring, and an ethanediamide moiety, which contribute to its pharmacological properties. The following sections summarize the biological activity, synthesis, and research findings related to this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22BrN3O6S
  • CAS Number : 868980-97-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can act as an electrophile that forms covalent bonds with nucleophilic sites on proteins, while the oxazolidinone ring can engage in hydrogen bonding with target sites. This dual action enhances its potential as a therapeutic agent.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal subunit, making them effective against Gram-positive bacteria.
  • Anticancer Activity : Some derivatives of oxazolidinones have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : The sulfonyl moiety can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study evaluated the activity of various oxazolidinones against Staphylococcus aureus and found significant inhibition at low concentrations, suggesting potential for developing new antibiotics .
Cytotoxicity in Cancer Cells Research involving derivatives similar to this compound showed IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer properties .
Enzyme Interaction Studies Investigations into enzyme inhibition revealed that compounds with sulfonyl groups could effectively inhibit serine proteases, which are implicated in various pathologies .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazolidinone Ring : This is achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
  • Introduction of the Sulfonyl Group : The intermediate is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
  • Attachment of the Ethanediamide Moiety : The final step involves coupling the sulfonylated oxazolidinone with N-(2-methoxyethyl)ethanediamide using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) .

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